Clobazam-d5
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Overview
Description
Clobazam-d5 is a deuterated form of clobazam, a benzodiazepine derivative used primarily as an anticonvulsant and anxiolytic. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Clobazam itself has been widely used in the treatment of epilepsy and anxiety disorders due to its efficacy and relatively favorable side-effect profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clobazam-d5 involves the incorporation of deuterium atoms into the clobazam molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogen-deuterium exchange reaction, where clobazam is treated with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography and mass spectrometry are used to confirm the incorporation of deuterium atoms and to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Clobazam-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogenation and other substitution reactions can modify the benzodiazepine ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-oxide this compound, reduced this compound, and halogenated this compound .
Scientific Research Applications
Clobazam-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of clobazam.
Biology: Employed in biological studies to understand the pharmacokinetics and pharmacodynamics of clobazam.
Medicine: Utilized in clinical research to investigate the efficacy and safety of clobazam in treating various neurological disorders.
Industry: Applied in the pharmaceutical industry for the development of new benzodiazepine derivatives and for quality control purposes
Mechanism of Action
Clobazam-d5 exerts its effects by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) at the GABA-A receptors in the central nervous system. This leads to increased chloride ion conductance, resulting in hyperpolarization and stabilization of neuronal membranes. The molecular targets include the alpha-2 and gamma-2 subunits of the GABA-A receptor, which mediate the anxiolytic and anticonvulsant effects of the compound .
Comparison with Similar Compounds
Similar Compounds
Clonazepam: Another benzodiazepine with anticonvulsant properties.
Diazepam: Widely used for its anxiolytic and muscle relaxant effects.
Lorazepam: Known for its sedative and anxiolytic properties.
Uniqueness of Clobazam-d5
This compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the compound, providing more accurate and reliable data in scientific research .
Properties
Molecular Formula |
C16H13ClN2O2 |
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Molecular Weight |
305.77 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-18-13-8-7-11(17)9-14(13)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D |
InChI Key |
CXOXHMZGEKVPMT-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H] |
Canonical SMILES |
CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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